N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide
Description
N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 1,2-oxazole (isoxazole) core substituted with a 2,4-difluorophenyl group at position 5 and a methyl group at position 2. The acetamide moiety is further modified with a 3,4-dimethoxyphenyl group, which confers unique electronic and steric properties. Isoxazoles are heterocyclic compounds known for their metabolic stability and bioactivity, often explored in medicinal chemistry for anti-inflammatory, antimicrobial, and CNS-targeting applications .
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O4/c1-26-17-6-3-12(7-19(17)27-2)8-20(25)23-11-14-10-18(28-24-14)15-5-4-13(21)9-16(15)22/h3-7,9-10H,8,11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZUZCIGXJZFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional distinctions from similar acetamide derivatives are summarized below:
Table 1: Structural and Functional Comparison
Key Findings :
Core Heterocycle: The target compound’s isoxazole core distinguishes it from triazole-based analogs (e.g., ). Triazole derivatives (e.g., ) often exhibit enhanced hydrogen-bonding capacity due to the additional nitrogen atom, which may improve target binding .
Substituent Effects :
- The 3,4-dimethoxyphenyl group in the target compound and is associated with electron-donating effects, which may enhance binding to hydrophobic pockets in enzymes or receptors .
- Fluorine substitutions (2,4-difluoro in the target vs. 3-fluoro in or 2-fluoro in ) influence lipophilicity and metabolic stability. Difluoro groups reduce CYP450-mediated degradation .
Sulfanyl-linked triazoles (e.g., ) are often utilized for their redox activity or metal-chelating properties .
Comparative Pharmacological and Toxicological Data
Table 2: Toxicity and Activity Predictions
Insights :
- The target compound’s predicted lower acute toxicity (LD50 ~480–520 mg/kg) aligns with other 3,4-dimethoxyphenyl derivatives, attributed to reduced electrophilic reactivity .
- Triazole-based analogs (e.g., ) show higher bioactivity in specific assays (e.g., anti-exudative or NO release) but may exhibit greater toxicity due to reactive sulfanyl or oxime groups .
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